molecular formula C11H14N2O2 B2452173 1-(6-ethoxy-1H-benzimidazol-2-yl)ethanol CAS No. 540515-45-5

1-(6-ethoxy-1H-benzimidazol-2-yl)ethanol

Cat. No. B2452173
M. Wt: 206.245
InChI Key: BFCLPHLZPWCYPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-(6-ethoxy-1H-benzimidazol-2-yl)ethanol” is a chemical compound that belongs to the benzimidazole family . It has the empirical formula C11H14N2O2 and a molecular weight of 206.24 .


Molecular Structure Analysis

The molecular structure of “1-(6-ethoxy-1H-benzimidazol-2-yl)ethanol” consists of a benzimidazole ring attached to an ethanol group via an ethoxy linker . The benzimidazole ring is a fused aromatic ring system that consists of a benzene ring fused to an imidazole ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(6-ethoxy-1H-benzimidazol-2-yl)ethanol” are not fully detailed in the available resources. It has a molecular weight of 206.24 .

Scientific Research Applications

Structural Analysis and Molecular Interactions

The compound has been studied for its crystallization behavior and molecular interactions. For instance, Liu, Liu, and Yuan (2013) elucidated the crystalline structure of a related compound, highlighting π–π stacking and a three-dimensional network formed through hydrogen bonds. This provides insights into the compound's solid-state properties and potential applications in material science or pharmaceutical formulations (Liu, Liu, & Yuan, 2013).

Hydrogen Bonding and Molecular Structure

The hydrogen bonding and molecular structure of benzimidazole derivatives, including 1-(6-ethoxy-1H-benzimidazol-2-yl)ethanol, have been extensively studied. Li, Li, Li, and Hu (2012) discussed the crystal structure of a derivative and its intermolecular hydrogen bonding, which is crucial for understanding the chemical and biological properties of these compounds (Li, Li, Li, & Hu, 2012).

Synthesis and Solubilization Studies

Taj et al. (2020) conducted a study on the synthesis of benzimidazole derivatives, including 1-(1H-benzimidazol-2-yl)ethanol, and their metal complexes. The synthesized compounds were characterized and evaluated for antioxidant potential and inhibitory activity. This study underlines the compound's significance in chemical synthesis and potential therapeutic applications (Taj et al., 2020).

Crystallography and Synthesis Methods

Ha (2012) focused on the crystallography of benzimidazole derivatives, highlighting the orientation of benzene rings and the formation of chains through hydrogen bonds. Understanding these structural aspects can be crucial for the design of new materials or drugs (Ha, 2012).

Future Directions

The future directions for “1-(6-ethoxy-1H-benzimidazol-2-yl)ethanol” and similar compounds could involve further exploration of their biological activities and potential applications in medicine, given the wide range of activities exhibited by benzimidazole derivatives .

properties

IUPAC Name

1-(6-ethoxy-1H-benzimidazol-2-yl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c1-3-15-8-4-5-9-10(6-8)13-11(12-9)7(2)14/h4-7,14H,3H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFCLPHLZPWCYPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(N2)C(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-ethoxy-1H-benzimidazol-2-yl)ethanol

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